molecular formula C20H14FN3O2S B11425560 (2E)-6-(4-fluorobenzyl)-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-fluorobenzyl)-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11425560
M. Wt: 379.4 g/mol
InChI Key: JLIYHGHKBRUHKY-GZTJUZNOSA-N
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Description

(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a thiazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions may vary, but common reagents include thionyl chloride, sodium hydride, and various solvents like dichloromethane and ethanol. The final step usually involves the cyclization of the intermediate to form the thiazolotriazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its thiazolotriazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14FN3O2S/c1-12-2-4-14(5-3-12)11-17-19(26)24-20(27-17)22-18(25)16(23-24)10-13-6-8-15(21)9-7-13/h2-9,11H,10H2,1H3/b17-11+

InChI Key

JLIYHGHKBRUHKY-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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